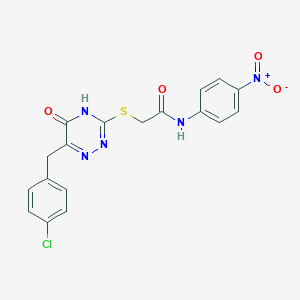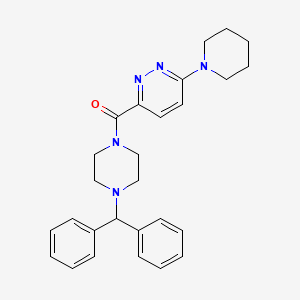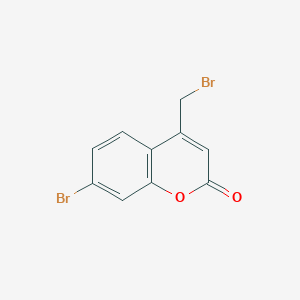![molecular formula C20H16N2O2S2 B2906524 N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-phenoxypropanamide CAS No. 1172283-40-7](/img/structure/B2906524.png)
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-phenoxypropanamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzothiazole ring fused to a thiophene ring, which is further connected to a phenoxypropanamide group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-phenoxypropanamide typically involves multiple steps, starting with the construction of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide in the presence of an alkylating agent
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
科学的研究の応用
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: It has shown potential as a bioactive molecule, interacting with various biological targets.
Medicine: Research indicates its potential use in developing new therapeutic agents, particularly in the treatment of diseases such as cancer and inflammation.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
作用機序
The mechanism by which N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-phenoxypropanamide exerts its effects involves interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
N-(benzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)acetamide
N-(benzo[d]thiazol-2-yl)-2-(2-thienyl)acetamide
Uniqueness: N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-phenoxypropanamide stands out due to its unique structural features, particularly the presence of the thiophene ring and the phenoxypropanamide group. These features contribute to its distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S2/c1-13(24-14-7-3-2-4-8-14)18(23)22-19-15(11-12-25-19)20-21-16-9-5-6-10-17(16)26-20/h2-13H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWMIPCVQJYDRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CS1)C2=NC3=CC=CC=C3S2)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide](/img/structure/B2906443.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2906445.png)
![2-methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2906447.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2906448.png)

![(but-3-yn-1-yl)(ethyl)[2-(ethylsulfanyl)ethyl]amine](/img/structure/B2906450.png)
![Bicyclo[5.1.0]octane-4-carboxylic acid](/img/structure/B2906451.png)
![4-{[1-(4-Methoxybenzoyl)piperidin-3-yl]methoxy}-2-methylpyridine](/img/structure/B2906455.png)
![ethyl N-[(2-fluorophenyl)(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)methyl]carbamate](/img/structure/B2906457.png)

![4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethylphenyl)piperidine-1-carboxamide](/img/structure/B2906460.png)
![2-{4-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperazin-1-yl}pyrimidine](/img/structure/B2906464.png)
